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molecular formula C2H5N3O3 B8585379 Methyl nitrocarbamimidate

Methyl nitrocarbamimidate

Cat. No. B8585379
M. Wt: 119.08 g/mol
InChI Key: GLIKYKRDYKKEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560593B2

Procedure details

Into a 100-ml, 4-necked flask equipped with a stirrer were introduced 1.5 g of O-methyl-N-nitroisourea, 11 g of water, 3 g of sodium chloride and 2 g of methylamine hydrochloride, and the resulting material was maintained at 20 degree centigrade. Thereafter, 0.1 g of sodium hydrogen carbonate was added to the mixture and the mixture was stirred at 20 degree centigrade for 16 hours. Then, while stirring the reaction mixture, 0.1 g of concentrated hydrochloric acid and 200 ml of water were added to the mixture to give a homogenious aqueous solution of N,O-dimethyl-N′-nitroisourea, which was analyzed by HPLC. In the aqueous solution, 1.2 g of N,O-dimethyl-N′-nitroisourea was contained, and the reaction yield was 73%.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[NH:8])[NH:4][N+:5]([O-:7])=[O:6].[Cl-].[Na+].Cl.CN.[C:14](=O)([O-])O.[Na+].Cl>O>[CH3:14][NH:8][C:3](=[N:4][N+:5]([O-:7])=[O:6])[O:2][CH3:1] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC(N[N+](=O)[O-])=N
Name
Quantity
3 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
11 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 20 degree centigrade for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-ml, 4-necked flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the resulting material was maintained at 20 degree centigrade
ADDITION
Type
ADDITION
Details
were added to the mixture

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CNC(OC)=N[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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